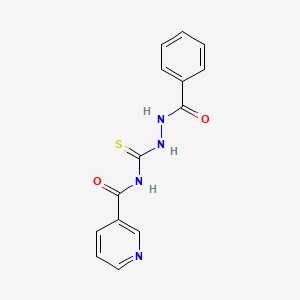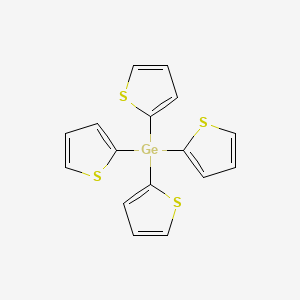![molecular formula C27H24N4O2S2 B10870710 6-methyl-4-(4-methylphenyl)-1-[(2-oxo-2-phenylethyl)sulfanyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B10870710.png)
6-methyl-4-(4-methylphenyl)-1-[(2-oxo-2-phenylethyl)sulfanyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is quite a mouthful, but let’s break it down. It belongs to the class of benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines.
- Structurally, it contains a benzothieno ring fused with a triazolopyrimidine ring system.
- The compound’s molecular formula is C₂₃H₁₈N₄OS₂.
- It exhibits interesting pharmacological properties, making it a subject of scientific research.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the condensation of 4-methylbenzaldehyde with thiourea to form the triazolopyrimidine core. Subsequent reactions introduce the benzothieno moiety and the side chain.
Reaction Conditions: Specific reaction conditions vary depending on the synthetic route, but they typically involve refluxing in appropriate solvents with suitable catalysts.
Industrial Production: While not widely produced industrially, research labs and pharmaceutical companies synthesize it for further studies.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but modifications at the sulfur, phenyl, and carbonyl positions are common.
Scientific Research Applications
Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigations focus on its potential as a drug candidate, especially in areas like cancer therapy or antimicrobial agents.
Industry: While not yet widely used, its unique structure could inspire novel materials or catalysts.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. These could include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its fused benzothieno-triazolopyrimidine structure sets it apart from other compounds.
Similar Compounds: Some related compounds include benzothieno[3,2-e][1,2,4]triazoles, pyrimidines, and thienopyrimidines.
: Example reference. Actual scientific literature would provide more detailed information.
Properties
Molecular Formula |
C27H24N4O2S2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
11-methyl-7-(4-methylphenyl)-3-phenacylsulfanyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C27H24N4O2S2/c1-16-11-13-19(14-12-16)30-24(33)23-22-17(2)7-6-10-21(22)35-25(23)31-26(30)28-29-27(31)34-15-20(32)18-8-4-3-5-9-18/h3-5,8-9,11-14,17H,6-7,10,15H2,1-2H3 |
InChI Key |
XTLHQCIIEUFXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)N4C(=NN=C4SCC(=O)C5=CC=CC=C5)N(C3=O)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10870631.png)
![1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-B]pyrazine 6,6-dioxide](/img/structure/B10870634.png)
![N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide](/img/structure/B10870644.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10870652.png)

![4-Fluoro-N-[N'-(pyridine-3-carbonyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10870674.png)
![1-[(Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)methyl]-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B10870684.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B10870690.png)

![2-bromo-N,N-dimethyl-4-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}aniline](/img/structure/B10870697.png)
![3-{2-[3-(1,3-Benzothiazol-2-YL)piperidino]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10870699.png)
![4-(2-chlorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10870703.png)
![3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine](/img/structure/B10870715.png)
![2-[(Cyanomethyl)sulfanyl]-6-phenyl-5-(trifluoromethyl)nicotinamide](/img/structure/B10870720.png)
